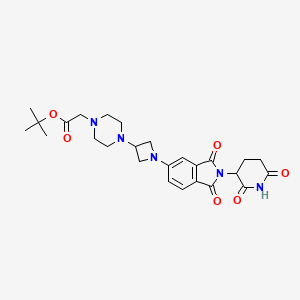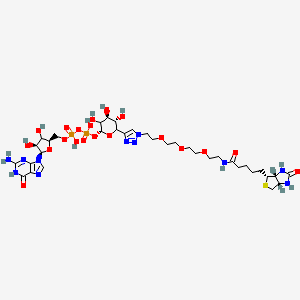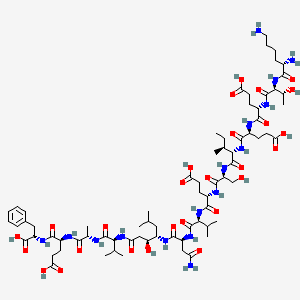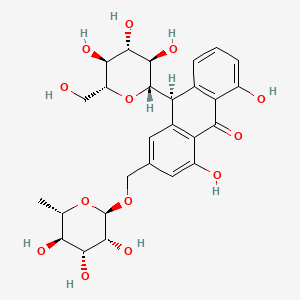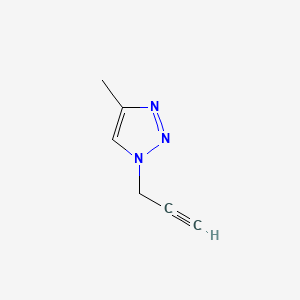
4-Methyl-1-prop-2-ynyltriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methyl-1-prop-2-ynyltriazole typically involves a multi-step process. One common synthetic route includes the reaction of propargyl bromide with 4-methyl-1H-1,2,3-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
4-Methyl-1-prop-2-ynyltriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group, with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and their derivatives .
Scientific Research Applications
4-Methyl-1-prop-2-ynyltriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to inhibit nitrification makes it valuable in studies related to soil microbiology and nitrogen cycling.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial enzymes.
Mechanism of Action
The primary mechanism by which 4-Methyl-1-prop-2-ynyltriazole exerts its effects is through the inhibition of the enzyme ammonia monooxygenase. This enzyme is crucial in the nitrification process, converting ammonia to nitrite. By inhibiting this enzyme, the compound effectively reduces the conversion of ammonia to nitrate, thereby retaining more nitrogen in the form of ammonium in the soil. This mechanism involves the irreversible binding of the compound to the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
4-Methyl-1-prop-2-ynyltriazole is unique compared to other nitrification inhibitors due to its irreversible mode of action and higher efficiency across various soil types. Similar compounds include:
Dicyandiamide (DCD): A commonly used nitrification inhibitor that is less effective in acidic soils.
Nitrapyrin: Another nitrification inhibitor that is effective but can be volatile and less stable under certain conditions.
3,4-Dimethylpyrazole phosphate (DMPP): Known for its stability but may not be as effective in all soil types.
The uniqueness of this compound lies in its broad-spectrum efficacy and lower environmental impact compared to these other inhibitors .
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-methyl-1-prop-2-ynyltriazole |
InChI |
InChI=1S/C6H7N3/c1-3-4-9-5-6(2)7-8-9/h1,5H,4H2,2H3 |
InChI Key |
CVORBLWAXAHJCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=N1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


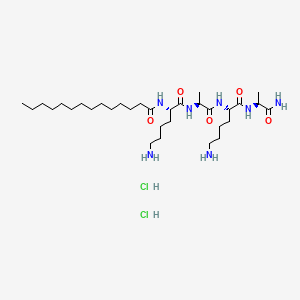

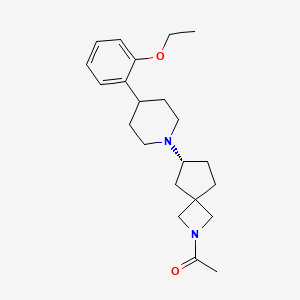
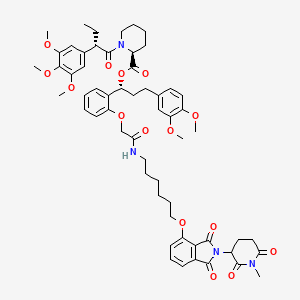
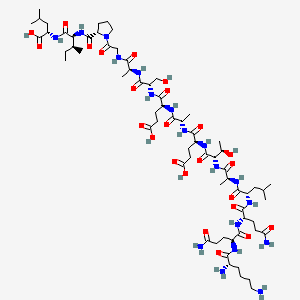
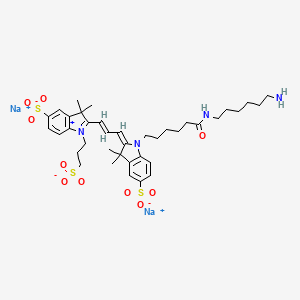

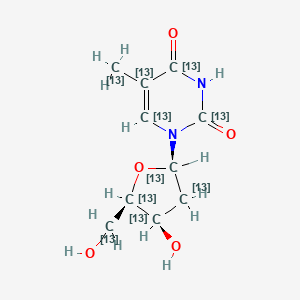
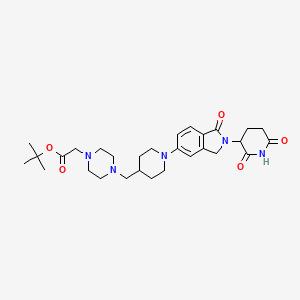
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
